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molecular formula C13H31BrO6Si2 B8505055 5-Bromo-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane CAS No. 212070-35-4

5-Bromo-4,4,6,6-tetraethoxy-3,7-dioxa-4,6-disilanonane

Cat. No. B8505055
M. Wt: 419.46 g/mol
InChI Key: ACCNEMYIYPJXBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06960551B2

Procedure details

To the lithiated carbanion solution prepared in Example 1 above, a slight excess of bromine (1.5 g, 9.4 mmol) at −78° C. was added. The solution was stirred at −78° C. for 30 minutes and then at RT for 2 hrs. The solvent was pumped off and the product was further extracted with dry pentane. The residue was distilled under vacuum resulting in bis(triethoxysilyl)methylbromide (86% yield): boiling point 144–148° C. at 0.04 mm Hg; 1H NMR (300 MHz, CDCl3) δ 0.55–0.58 (t, 1 H, CHSi), δ 1.18–1.23 (q,18H, CH3) δ 2.89–2.92 (d, 2H, CH2Ph), δ 3.78–3.82 (t, 12H, CH2O), δ 7.17–7.20 (d, 2H, ArH), δ 7.36–7.39 (d, 2H, ArH); 13C NMR (75.48 MHz, CDCl3) δ 10.80 (CHSi), δ 18.46 (CH3), δ 29.47 (CHPh), δ 58.66 (CH2O), δ 130.84, 131.10 (CH aromatic); EI-MS (m/z) 508 (5%, M+), 464 (100%, [M+−44]).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][Si:4]([CH:11]([Li])[Si:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2].[Br:23]Br>>[CH2:1]([O:3][Si:4]([CH:11]([Br:23])[Si:12]([O:19][CH2:20][CH3:21])([O:16][CH2:17][CH3:18])[O:13][CH2:14][CH3:15])([O:8][CH2:9][CH3:10])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[Si](OCC)(OCC)C([Si](OCC)(OCC)OCC)[Li]
Name
Quantity
1.5 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at −78° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at RT for 2 hrs
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
the product was further extracted with dry pentane
DISTILLATION
Type
DISTILLATION
Details
The residue was distilled under vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)O[Si](OCC)(OCC)C([Si](OCC)(OCC)OCC)Br
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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